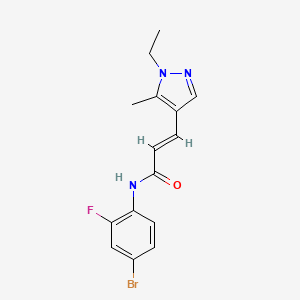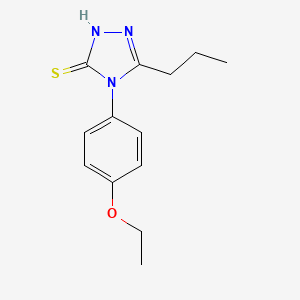![molecular formula C14H18ClNO B4624219 1-[(5-chloro-2-methylphenyl)amino]-4,4-dimethyl-1-penten-3-one](/img/structure/B4624219.png)
1-[(5-chloro-2-methylphenyl)amino]-4,4-dimethyl-1-penten-3-one
Vue d'ensemble
Description
"1-[(5-chloro-2-methylphenyl)amino]-4,4-dimethyl-1-penten-3-one" is a compound of interest in the field of organic chemistry, particularly in the study of molecular structures, chemical reactions, and properties. It falls under a broader category of organometallic and organic compounds that have been extensively studied for their unique structural and chemical characteristics.
Synthesis Analysis
The synthesis of similar compounds typically involves complex organic reactions. For instance, Matsui et al. (1986) described a synthesis involving the reaction of 3-methyl-2-buten-1-ol with triethyl orthoacetate, followed by various subsequent reactions (Matsui et al., 1986). This synthesis approach could be relevant for our compound of interest.
Molecular Structure Analysis
Compounds similar to "1-[(5-chloro-2-methylphenyl)amino]-4,4-dimethyl-1-penten-3-one" often exhibit interesting molecular structures. For example, Choi et al. (1999) examined the molecular structures of related organometallic compounds, revealing complex arrangements and interactions (Choi, Boudjouk, & Pan, 1999).
Chemical Reactions and Properties
The chemical reactions and properties of such compounds are diverse. For instance, Pyrih et al. (2023) studied the proton tautomerism and stereoisomerism in related compounds, which are crucial for understanding their chemical behavior (Pyrih et al., 2023).
Physical Properties Analysis
The physical properties of these compounds, such as their crystalline structures and intermolecular interactions, are key to their applications. Ajibade and Andrew (2021) reported on the molecular structures and physical properties of similar compounds synthesized via Schiff bases reduction (Ajibade & Andrew, 2021).
Chemical Properties Analysis
Chemical properties like reactivity and stability are fundamental to understanding these compounds. Rublova et al. (2017) conducted a study on new structural isomers of similar compounds, providing insights into their chemical modifications and interactions (Rublova et al., 2017).
Applications De Recherche Scientifique
Mechanistic Studies and Chemical Synthesis
Research on compounds structurally related to "1-[(5-chloro-2-methylphenyl)amino]-4,4-dimethyl-1-penten-3-one" often focuses on understanding the mechanistic pathways of reactions. For instance, studies on the reactivity of hydrosiloles with nucleophiles highlight complex reaction mechanisms that can inform synthetic strategies for related compounds (Seok-Bong Choi et al., 1999). Similarly, investigations into the synthesis and chemical modification of various organic structures provide a foundation for developing new materials and pharmaceuticals (K. Matsuo et al., 1995).
Anticonvulsant and Neurotoxic Properties
The exploration of N-phenyl derivatives of the phthalimide pharmacophore demonstrates the potential of structurally complex molecules for medicinal applications, including anticonvulsant and neurotoxic properties (J. Vamecq et al., 2000). Such studies are crucial for the development of new therapeutic agents.
Photolysis and Reactivity Studies
Research into the generation and reactivity of phenyl cations via photolysis of chloroaniline derivatives provides insights into photochemical processes that could be applied in the synthesis or modification of compounds similar to "1-[(5-chloro-2-methylphenyl)amino]-4,4-dimethyl-1-penten-3-one" (B. Guizzardi et al., 2001).
Asymmetric Synthesis and Catalysis
The synthesis of enantiomerically pure compounds, as demonstrated in studies of aminocarbene complexes of chromium, is of significant importance in the pharmaceutical industry for creating drugs with specific biological activities (Luděk Meca et al., 2008).
Metabolic Engineering and Biofuel Production
The metabolic engineering of microorganisms for the synthesis of pentanol isomers, including efforts to produce biofuels from microbial fermentations, shows the potential of biotechnological applications for compounds with similar structural characteristics (A. Cann & J. Liao, 2009).
Propriétés
IUPAC Name |
(E)-1-(5-chloro-2-methylanilino)-4,4-dimethylpent-1-en-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO/c1-10-5-6-11(15)9-12(10)16-8-7-13(17)14(2,3)4/h5-9,16H,1-4H3/b8-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTNUQQEJSUFMY-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC=CC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)Cl)N/C=C/C(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(5-chloro-2-methylanilino)-4,4-dimethylpent-1-en-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-chloro-4,6-dimethylphenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B4624145.png)
![methyl 2-({[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4624152.png)
![2-[(4-butylphenyl)sulfonyl]-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B4624162.png)
![4-{2-[(3,4-dimethoxybenzyl)amino]ethyl}-2-ethyl-2-methyltetrahydro-2H-pyran-4-ol ethanedioate (salt)](/img/structure/B4624163.png)

![4-[(3-methylphenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4624185.png)
![6-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4624186.png)
![N-[1-(4-methylphenyl)propyl]benzenesulfonamide](/img/structure/B4624189.png)

![3-[(4-acetylphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B4624209.png)
![N-(sec-butyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4624211.png)
![4-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-5-methyl-2-furoic acid](/img/structure/B4624223.png)
![N-{4-[5-(ethylthio)-1H-tetrazol-1-yl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B4624225.png)